

# Spectroscopic Profile of 3,6-Bis(chloromethyl)durene: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Bis(chloromethyl)durene

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This technical guide provides a concise overview of the spectroscopic data for **3,6-Bis(chloromethyl)durene** (CAS No: 3022-16-0), a key intermediate in organic synthesis. Due to the limited availability of public, peer-reviewed raw spectroscopic data, this guide presents the available mass spectrometry information and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

# **Core Spectroscopic Data**

While detailed, experimentally verified public data for <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy of **3,6-Bis(chloromethyl)durene** is not readily available in the surveyed literature and databases, a mass spectrum is accessible through the National Institute of Standards and Technology (NIST) database.[1][2]

### **Mass Spectrometry (MS)**

The mass spectrum for **3,6-Bis(chloromethyl)durene**, available on the NIST WebBook, provides crucial information for confirming the molecular weight and fragmentation pattern of the molecule. [1][2] The molecular formula of the compound is  $C_{12}H_{16}Cl_2$  with a molecular weight of 231.16 g/mol .



Analysis	Result
Molecular Formula	C12H16Cl2
Molecular Weight	231.16 g/mol
Major Fragments (m/z)	Data not fully available in public search snippets. Accessing the NIST database directly is recommended for a detailed fragmentation pattern.

# **Experimental Protocols**

The following sections detail standardized methodologies for the spectroscopic analysis of solid organic compounds like **3,6-Bis(chloromethyl)durene**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **3,6-Bis(chloromethyl)durene** in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The typical sample volume is 0.6-0.7 mL.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.



- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - This experiment generally requires a larger number of scans than <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

- Sample Preparation: Place a small amount of the solid 3,6-Bis(chloromethyl)durene sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
  - The typical spectral range is 4000-400 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and elemental composition.

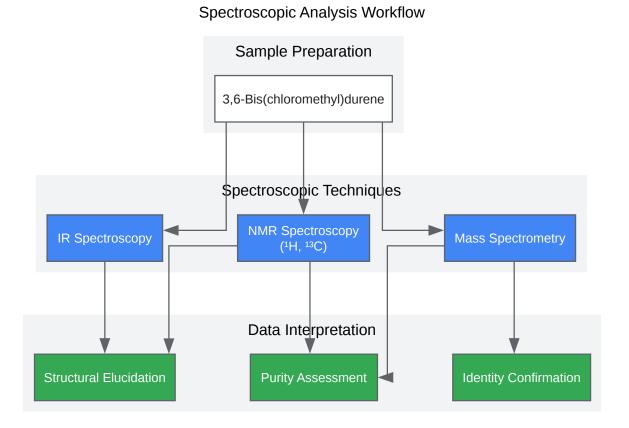
Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
  mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate a mass spectrum.

# **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.





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Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **3,6- Bis(chloromethyl)durene**. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) following the protocols outlined herein.

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#### References

1. Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- [webbook.nist.gov]







- 2. Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- [webbook.nist.gov]
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